molecular formula C6H5ClF3N3 B2786630 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine CAS No. 1550419-78-7

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine

Cat. No. B2786630
CAS RN: 1550419-78-7
M. Wt: 211.57
InChI Key: MRBYQKVHLLUQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit significant biological activity against various diseases.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. The compound has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting this enzyme, the compound prevents the growth and replication of cancer cells and viruses.
Biochemical and physiological effects:
2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and replication of cancer cells and viruses, which makes it a potential candidate for the development of new antitumor and antiviral drugs. The compound has also been found to exhibit immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine is its potential as a lead compound for the development of new drugs. The compound has been extensively studied for its biological activity, and it has been found to exhibit significant activity against various diseases. However, one of the limitations of this compound is its toxicity. The compound has been found to exhibit toxicity in certain cell lines, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine. One of the main directions is the development of new analogs of the compound that exhibit improved biological activity and reduced toxicity. Another direction is the study of the compound's potential as a therapeutic agent for the treatment of autoimmune disorders. The compound's immunomodulatory effects make it a potential candidate for the development of new drugs for the treatment of these disorders. Additionally, the compound's potential as an antiviral agent needs to be further explored, particularly for the treatment of emerging viral infections.

Synthesis Methods

The synthesis of 2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine involves the reaction of 2-chloro-5-fluoropyrimidine-4-amine with 2,2-difluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is ensured by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, viral infections, and autoimmune disorders. The compound has been studied for its potential as an antitumor agent, and it has been found to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an antiviral agent, and it has been found to exhibit activity against several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-6-12-1-3(8)5(13-6)11-2-4(9)10/h1,4H,2H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYQKVHLLUQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2-difluoroethyl)-5-fluoropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.